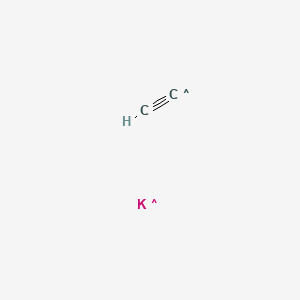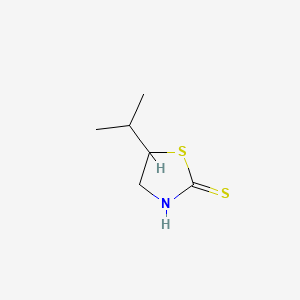
CID 101289952
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CID 101289952 can be synthesized through the reaction of lead tetraacetate with neopentylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of methyltrineopentyllead involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 101289952 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert methyltrineopentyllead to lower oxidation state lead compounds.
Substitution: The neopentyl and methyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in lead oxides, while substitution reactions can yield various alkyl or aryl lead compounds.
Applications De Recherche Scientifique
CID 101289952 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of methyltrineopentyllead involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyllead: Another organolead compound used as an anti-knock agent in gasoline.
Tetramethyllead: Similar in structure but with four methyl groups instead of neopentyl groups.
Trimethyllead chloride: A related compound with three methyl groups and one chloride.
Uniqueness
CID 101289952 is unique due to its combination of one methyl group and three neopentyl groups, which imparts distinct chemical properties and reactivity compared to other organolead compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
13406-11-6 |
|---|---|
Formule moléculaire |
C16H37Pb |
Poids moléculaire |
436.672 |
Nom IUPAC |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/3C5H11.CH4.Pb/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H4; |
Clé InChI |
TZFISADJMNSNHS-UHFFFAOYSA-N |
SMILES |
C.CC(C)(C)[CH2].CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



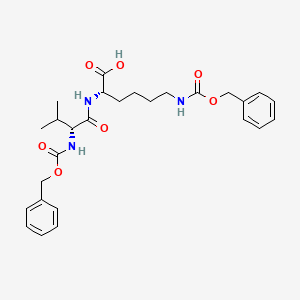
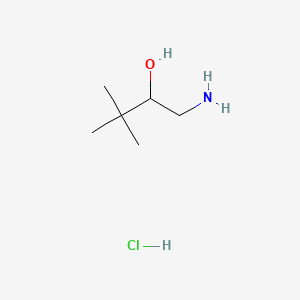

![[(Pent-3-yn-2-yl)oxy]benzene](/img/structure/B576429.png)
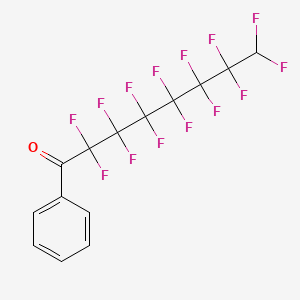
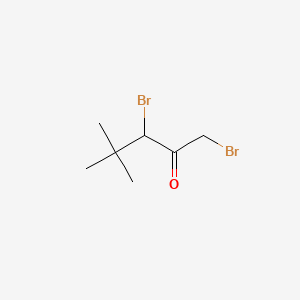
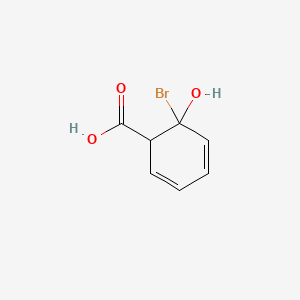
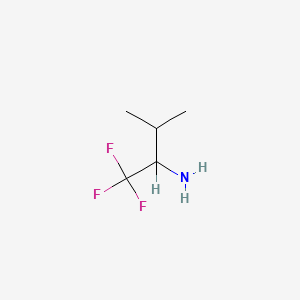
![(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]](/img/structure/B576436.png)
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
